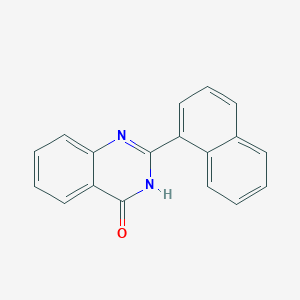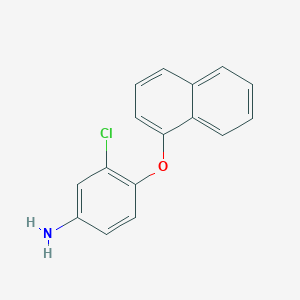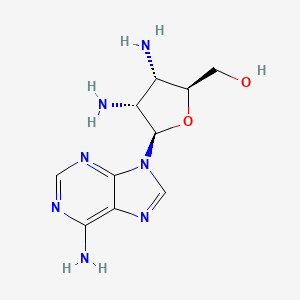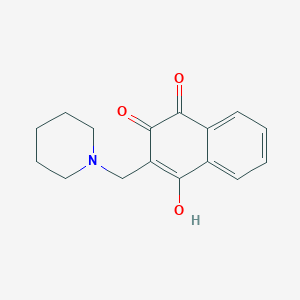![molecular formula C13H20FNO2Si B11852237 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- CAS No. 917470-55-4](/img/structure/B11852237.png)
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide: is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 4-fluorobenzamide core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or acetonitrile at room temperature. The general reaction scheme is as follows:
Protection Step:
Industrial Production Methods
Industrial production of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorobenzenes.
Scientific Research Applications
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide involves its ability to act as a protecting group. The TBDMS group stabilizes the compound by preventing reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylating agent for protecting hydroxyl groups.
tert-Butyldimethylsilanol: Another silylating agent with similar protective properties.
tert-Butyldimethylsilyloxyacetaldehyde: Used in organic synthesis for introducing the TBDMS group.
Uniqueness
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide is unique due to the presence of both the TBDMS protecting group and the 4-fluorobenzamide core. This combination provides enhanced stability and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
917470-55-4 |
|---|---|
Molecular Formula |
C13H20FNO2Si |
Molecular Weight |
269.39 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-fluorobenzamide |
InChI |
InChI=1S/C13H20FNO2Si/c1-13(2,3)18(4,5)17-15-12(16)10-6-8-11(14)9-7-10/h6-9H,1-5H3,(H,15,16) |
InChI Key |
JHBOKNMTJXEMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)





![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)


![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)



